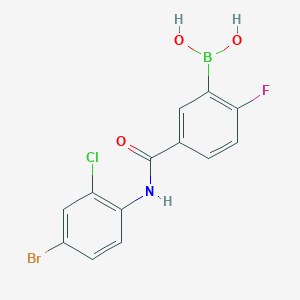

5-(4-Bromo-2-chlorophenylcarbamoyl)-2-fluorobenzeneboronic acid

CAS No.:

Cat. No.: VC16967905

Molecular Formula: C13H9BBrClFNO3

Molecular Weight: 372.38 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H9BBrClFNO3 |

|---|---|

| Molecular Weight | 372.38 g/mol |

| IUPAC Name | [5-[(4-bromo-2-chlorophenyl)carbamoyl]-2-fluorophenyl]boronic acid |

| Standard InChI | InChI=1S/C13H9BBrClFNO3/c15-8-2-4-12(10(16)6-8)18-13(19)7-1-3-11(17)9(5-7)14(20)21/h1-6,20-21H,(H,18,19) |

| Standard InChI Key | KKLAXOIRVWIYAZ-UHFFFAOYSA-N |

| Canonical SMILES | B(C1=C(C=CC(=C1)C(=O)NC2=C(C=C(C=C2)Br)Cl)F)(O)O |

Introduction

The compound 5-(4-Bromo-2-chlorophenylcarbamoyl)-2-fluorobenzeneboronic acid is a boronic acid derivative with potential applications in medicinal chemistry and organic synthesis. This compound belongs to the class of organoboron compounds, which are widely studied for their roles in Suzuki-Miyaura cross-coupling reactions and as intermediates in drug discovery. Below, we detail the structural, chemical, and potential application aspects of this compound based on available data.

Molecular Formula and Weight

-

Molecular Formula:

-

Molecular Weight: 372.39 g/mol

IUPAC Name

-

The systematic IUPAC name for the compound is [5-(4-bromo-2-chlorophenylcarbamoyl)-2-fluorophenyl]boronic acid.

Structural Representation

-

The compound contains a boronic acid functional group (), a fluorobenzene ring, and a substituted carbamoyl group attached to a bromo-chlorophenyl moiety.

-

SMILES Notation:

B(C1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)Br)Cl)(O)O

Key Identifiers

| Property | Value |

|---|---|

| InChIKey | RLWSEMVWIKYUAE-UHFFFAOYSA-N |

| CAS Number | Not explicitly provided but related compounds include similar identifiers. |

Synthesis and Preparation

The synthesis of this compound likely involves:

-

Formation of the carbamoyl intermediate: A reaction between an amine derivative (e.g., 4-bromo-2-chloroaniline) and a fluorinated benzoic acid derivative.

-

Introduction of the boronic acid group: This can be achieved via borylation reactions using boron reagents like bis(pinacolato)diboron under palladium-catalyzed conditions.

These steps are consistent with standard procedures for synthesizing boronic acid derivatives.

Medicinal Chemistry

Boronic acids are widely used in drug design due to their ability to form reversible covalent bonds with biological targets such as serine proteases or hydroxyl groups in enzymes. Potential applications include:

-

Development of enzyme inhibitors.

-

Use in cancer therapy or antibacterial agents.

Organic Synthesis

This compound can act as a key intermediate in:

-

Suzuki-Miyaura Coupling Reactions: Facilitating the formation of biaryl structures, which are common in pharmaceuticals and materials science.

-

Functionalization of aromatic systems for complex molecule construction.

Spectroscopic Characterization

To confirm its structure, typical analytical methods include:

-

Nuclear Magnetic Resonance (NMR):

-

-NMR and -NMR to identify proton and carbon environments.

-

-

Mass Spectrometry (MS):

-

Molecular ion peak at , corresponding to its molecular weight.

-

-

Infrared Spectroscopy (IR):

-

Characteristic peaks for groups (~3200–3600 cm) and carbonyl () stretching (~1650 cm).

-

Stability

Boronic acids are sensitive to moisture and air, often requiring storage under inert conditions to prevent hydrolysis.

Comparative Data for Related Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume